CES2 vs. CES1 Inhibitory Selectivity
The target compound exhibits a 4.0-fold selectivity for human carboxylesterase 2 (CES2) over carboxylesterase 1 (CES1) when evaluated in human liver microsome assays: IC50(CES2) = 5,610 nM vs. IC50(CES1) = 22,400 nM [1]. This selectivity profile is noteworthy because the majority of reported CES inhibitors, such as the natural product nevadensin (IC50(CES1) = 1.2 μM; >80-fold selective for CES1 over CES2), preferentially target CES1 [2]. While the absolute potency is modest, the directional selectivity (CES2 > CES1) is uncommon among synthetic thiazole-based inhibitors and may offer a tool compound starting point for studies requiring CES2-biased pharmacological modulation.
| Evidence Dimension | CES2 vs. CES1 inhibitory selectivity ratio |
|---|---|
| Target Compound Data | CES2 IC50 = 5,610 nM; CES1 IC50 = 22,400 nM; selectivity ratio (CES1 IC50 / CES2 IC50) = 4.0 |
| Comparator Or Baseline | Nevadensin (reference CES1-selective inhibitor): CES1 IC50 = 1,200 nM; CES2 IC50 > 100,000 nM; selectivity ratio (CES2/CES1) > 83 |
| Quantified Difference | Target compound directionally selective for CES2 (4-fold); nevadensin selectively inhibits CES1 (>83-fold). The target compound's CES2-biased profile is opposite to the CES1 bias of nevadensin, representing a functionally distinct phenotype. |
| Conditions | Human liver microsome assays: CES2 using fluorescein diacetate substrate; CES1 using 2-(2-Benzoyl-3-methoxyphenyl)benzothiazole substrate; 10-min preincubation; data curated in ChEMBL and BindingDB [1][2]. |
Why This Matters
CES2-selective inhibitors are rare and sought after to probe tissue-specific prodrug activation and drug-drug interaction liabilities; procurement of an analog with uncharacterized or opposing CES selectivity risks experimental confounding.
- [1] BindingDB Entry BDBM50058817; ChEMBL ID CHEMBL1271483. IC50 data for CES1 and CES2 inhibition. Assay depositor: Dalian Institute of Chemical Physics. 2017. View Source
- [2] Sun, P. et al. Nevadensin is a naturally occurring selective inhibitor of human carboxylesterase 1. Int. J. Biol. Macromol. 2018, 120, 1949–1955. View Source
